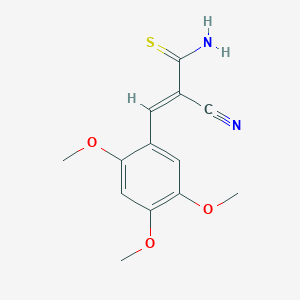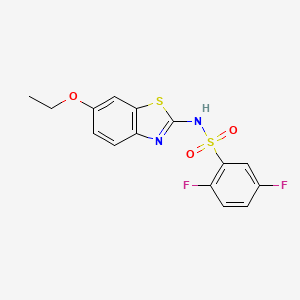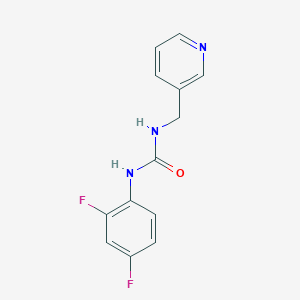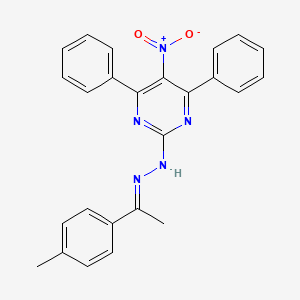![molecular formula C16H25N3O3S B5775209 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine, also known as DS-519, is a chemical compound that belongs to the class of sulfonyl-containing piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
科学的研究の応用
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, this compound has been used to study the structure and function of various biomolecules, including proteins, nucleic acids, and lipids.
作用機序
The mechanism of action of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and ionotropic receptors. Additionally, this compound has been shown to affect the function of various ion channels, including voltage-gated ion channels and ligand-gated ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration used. This compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to affect various physiological processes, including neurotransmission, muscle contraction, and hormone secretion.
実験室実験の利点と制限
4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine has several advantages for lab experiments, including its high potency, selectivity, and water solubility. This compound also has a well-defined chemical structure, which makes it easy to synthesize and purify. However, this compound also has some limitations for lab experiments, including its potential toxicity, instability, and high cost. Additionally, this compound may not be suitable for all experimental systems, as its effects may vary depending on the target and concentration used.
将来の方向性
There are several future directions for research on 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its effects on various biological targets, including enzymes, receptors, and ion channels. Additionally, future research could focus on optimizing the synthesis and purification methods for this compound, as well as developing new analytical techniques for its detection and quantification.
合成法
The synthesis of 4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine involves the reaction of 2,4-dimethylphenylpiperazine with morpholine-4-sulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation. The purity and identity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
特性
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14-3-4-16(15(2)13-14)17-5-7-18(8-6-17)23(20,21)19-9-11-22-12-10-19/h3-4,13H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJLIKWRUUIEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)



![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

